molecular formula C23H17N3O2 B11260294 N-(4-acetylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide

N-(4-acetylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide

Cat. No.: B11260294
M. Wt: 367.4 g/mol
InChI Key: DEOHTQKPNYFAKN-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin reacts with an aromatic aldehyde in the presence of a base.

    Introduction of the Pyridin-2-yl Group: This step might involve a Suzuki coupling reaction between a halogenated quinoline and a pyridin-2-yl boronic acid.

    Acetylation of the Phenyl Group: The phenyl group can be acetylated using acetic anhydride in the presence of a catalyst like pyridine.

    Formation of the Carboxamide: The final step could involve the reaction of the acetylated quinoline with an amine to form the carboxamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions might involve the use of hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenated reagents in the presence of a base or acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline-4-carboxylic acid derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of enzymes or receptors.

    Medicine: As a candidate for drug development, particularly in the treatment of diseases like cancer or infectious diseases.

    Industry: As a precursor for the synthesis of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide would depend on its specific biological target. Generally, such compounds might interact with proteins or nucleic acids, inhibiting their function or altering their activity. The molecular targets could include enzymes, receptors, or DNA/RNA, and the pathways involved might include signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-4-carboxamide: A simpler analogue without the pyridin-2-yl and acetylphenyl groups.

    N-(4-acetylphenyl)quinoline-4-carboxamide: Lacks the pyridin-2-yl group.

    2-(Pyridin-2-yl)quinoline-4-carboxamide: Lacks the acetylphenyl group.

Uniqueness

N-(4-acetylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide is unique due to the presence of both the pyridin-2-yl and acetylphenyl groups, which might confer specific biological activities or chemical properties not found in simpler analogues.

Properties

Molecular Formula

C23H17N3O2

Molecular Weight

367.4 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-pyridin-2-ylquinoline-4-carboxamide

InChI

InChI=1S/C23H17N3O2/c1-15(27)16-9-11-17(12-10-16)25-23(28)19-14-22(21-8-4-5-13-24-21)26-20-7-3-2-6-18(19)20/h2-14H,1H3,(H,25,28)

InChI Key

DEOHTQKPNYFAKN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4

Origin of Product

United States

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